molecular formula C9H12O2 B1365604 3-Propoxyphenol CAS No. 16533-50-9

3-Propoxyphenol

Cat. No. B1365604
CAS RN: 16533-50-9
M. Wt: 152.19 g/mol
InChI Key: YYMPIPSWQOGUME-UHFFFAOYSA-N
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Scientific Research Applications

1. Environmental Chemistry and Atmospheric Science

  • Atmospheric Reactivity : Research on compounds like syringol (2,6-dimethoxyphenol), which is structurally related to 3-propoxyphenol, has been conducted to understand their atmospheric reactivity. The study by Lauraguais et al. (2012) examined the reaction rate of syringol with hydroxyl radicals and its impact on the formation of secondary organic aerosols, which is crucial for understanding atmospheric chemistry and pollution dynamics (Lauraguais et al., 2012).

2. Organic Chemistry and Materials Science

  • Ligand Chemistry : In a study on gold cluster formation, triphenylphosphine (PPh(3)), which can be structurally related to 3-propoxyphenol, was used as a ligand in the synthesis of monolayer protected clusters (MPCs). This study by Pettibone and Hudgens (2011) contributes to understanding how ligands like 3-propoxyphenol can be used in nanoparticle synthesis and materials science (Pettibone & Hudgens, 2011).

3. Pharmaceutical and Medical Research

  • Anesthesia and Neuroprotection : Propofol (2,6‐diisopropylphenol), structurally similar to 3-propoxyphenol, is used as an anesthetic agent. Studies like the one by Kotani et al. (2008) have explored its neuroprotective properties, which could be relevant in understanding the effects of similar compounds such as 3-propoxyphenol in medical applications (Kotani et al., 2008).

4. Chemical Engineering and Catalysis

  • Catalytic Applications : In the field of chemical engineering, studies like the one by Hao et al. (2019) on polyoxometalate-based ionic liquid catalysts show how compounds with phenolic groups, similar to 3-propoxyphenol, can be used in catalysis for processes like oxidative desulfurization (Hao et al., 2019).

properties

IUPAC Name

3-propoxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O2/c1-2-6-11-9-5-3-4-8(10)7-9/h3-5,7,10H,2,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYMPIPSWQOGUME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=CC(=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70455689
Record name 3-propoxyphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70455689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Propoxyphenol

CAS RN

16533-50-9
Record name 3-propoxyphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70455689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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